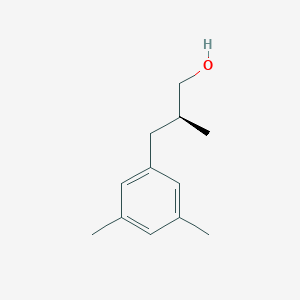
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its chiral center at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding secondary alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high yield and purity of the (2S)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Serves as a chiral building block in asymmetric synthesis.
Biology:
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand stereoselectivity.
Medicine:
Industry:
Material Science: Used in the synthesis of materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The chiral center plays a crucial role in determining the compound’s interaction with chiral environments, such as enzymes and receptors.
Comparación Con Compuestos Similares
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.
Uniqueness:
Chirality: The (2S)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities compared to the (2R)-enantiomer or the racemic mixture.
Reactivity: The presence of the chiral center can influence the compound’s reactivity and interaction with other chiral molecules.
Propiedades
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
amine](/img/structure/B2973860.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)
![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2973870.png)

